2-氧代吲哚啉-5-磺酰胺

概述

描述

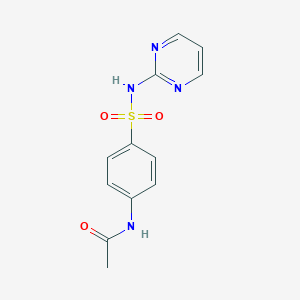

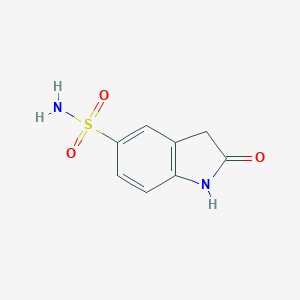

2-Oxoindoline-5-sulfonamide, also known as 2-Oxoindoline-5-sulfonamide, is a useful research compound. Its molecular formula is C8H8N2O3S and its molecular weight is 212.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Oxoindoline-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxoindoline-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

布鲁顿酪氨酸激酶 (BTK) 的抑制

2-氧代吲哚啉-5-磺酰胺衍生物已被合成并评估为布鲁顿酪氨酸激酶 (BTK) 的抑制剂 . BTK 是几种人类 B 细胞相关自身免疫疾病、炎症和血液系统恶性肿瘤的有希望的分子靶点 . 碱性最高的细胞毒性化合物为 PID-4 (2.29 ± 0.52 μM)、PID-6 (9.37 ± 2.47 μM) 和 PID-19 (2.64 ± 0.88 μM) .

伯基特淋巴瘤的治疗

这些化合物对伯基特淋巴瘤 RAMOS 细胞具有选择性抑制活性,而在非 BTK 癌细胞系和非癌细胞系中没有显着的细胞毒性 . 此外,PID-4 在抑制 BTK 和下游信号通路方面显示出良好的活性 .

3-(二氢-2H-吡喃-4(3H)-亚基)-2-氧代吲哚啉-5-磺酰胺衍生物的合成

通过二氢-2H-吡喃-4(3H)-酮与相应磺酰胺在吡咯烷存在下进行克诺文盖尔缩合反应合成了一系列 3-(二氢-2H-吡喃-4(3H)-亚基)-2-氧代吲哚啉-5-磺酰胺衍生物 .

新型抗肿瘤药物的设计与合成

在寻找激活前胱天蛋白酶-3 的新型小分子的过程中,设计合成了两系列新型 (E)‑N’‑亚芳基‑2‑(2‑氧代吲哚啉‑1‑基)乙酰肼和 (Z)-2‑(5‑取代‑2‑氧代吲哚啉‑1‑基)‑N’‑(2‑氧代吲哚啉‑3‑亚基)乙酰肼 .

细胞毒性评价

这些化合物对三种人类癌细胞系表现出显着的细胞毒性:结肠癌 SW620、前列腺癌 PC‑3 和肺癌 NCI‑H23 . 特别是,包括 4f–h 和 4n–p 在内的六种化合物表现出与阳性对照 PAC‑1(第一个激活前胱天蛋白酶-3 的化合物)相当或更强的细胞毒性 .

诱导细胞凋亡

作用机制

Target of Action

The primary target of 2-Oxoindoline-5-sulfonamide is Bruton’s Tyrosine Kinase (BTK) . BTK is a Tec family kinase that functions as a nonreceptor tyrosine kinase . It is critical for B-cell development, differentiation, and signaling . BTK expression is assumed to be a prerequisite for B-cell proliferation and survival .

Mode of Action

2-Oxoindoline-5-sulfonamide interacts with BTK, inhibiting its function . This compound selectively inhibits BTK-high RAMOS cell proliferation and phosphorylation of BTK and downstream signaling cascades .

Biochemical Pathways

The inhibition of BTK by 2-Oxoindoline-5-sulfonamide affects the B-cell signaling pathway . This disruption can lead to the premature death of BTK-deficient B lymphocytes .

Pharmacokinetics

The compound’s cytotoxicity and inhibitory effects on btk suggest it has sufficient bioavailability to exert its effects .

Result of Action

The result of 2-Oxoindoline-5-sulfonamide’s action is the selective inhibition of Burkitt’s lymphoma RAMOS cells without significant cytotoxicity in non-BTK cancerous and non-cancerous cell lines . This suggests that the compound could be a potent inhibitor of Burkitt’s lymphoma cells .

未来方向

生化分析

Biochemical Properties

2-Oxoindoline-5-sulfonamide has been identified as a potential inhibitor of Bruton’s Tyrosine Kinase (BTK) . BTK is a key player in B-cell development, differentiation, and signaling . The interaction between 2-Oxoindoline-5-sulfonamide and BTK could potentially influence various biochemical reactions, particularly those related to B-cell proliferation and survival .

Cellular Effects

In cellular contexts, 2-Oxoindoline-5-sulfonamide has shown promising activity in inhibiting BTK and downstream signaling cascades . This compound has been observed to cause a selective inhibition of Burkitt’s lymphoma RAMOS cells without significant cytotoxicity in non-BTK cancerous and non-cancerous cell lines .

Molecular Mechanism

At the molecular level, 2-Oxoindoline-5-sulfonamide exerts its effects through binding interactions with BTK, leading to the inhibition of this enzyme . This inhibition disrupts the downstream signaling cascades associated with BTK, thereby influencing cell proliferation and survival .

属性

IUPAC Name |

2-oxo-1,3-dihydroindole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c9-14(12,13)6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRWVQFEVVSTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)S(=O)(=O)N)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436660 | |

| Record name | 2-oxoindoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175075-24-8 | |

| Record name | 2-oxoindoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

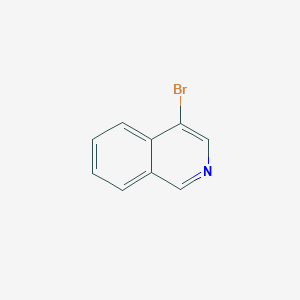

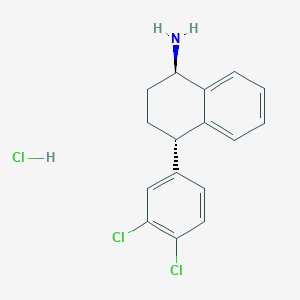

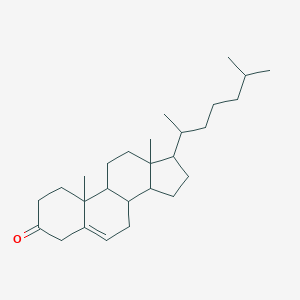

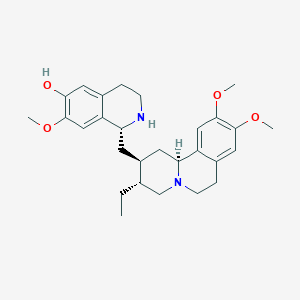

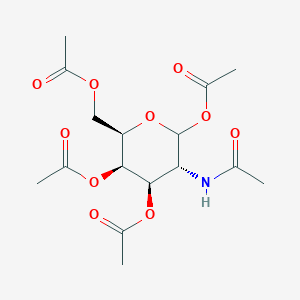

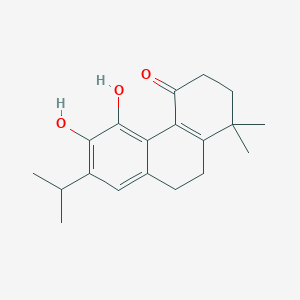

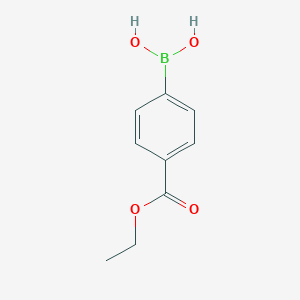

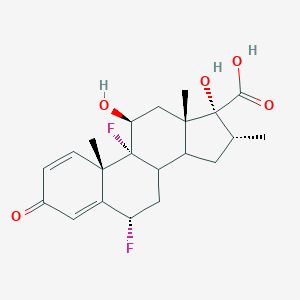

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。